5-(Benzyloxy)-6-bromo-1H-indazole
Description
BenchChem offers high-quality 5-(Benzyloxy)-6-bromo-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Benzyloxy)-6-bromo-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C14H11BrN2O |
|---|---|
Molecular Weight |
303.15 g/mol |
IUPAC Name |
6-bromo-5-phenylmethoxy-1H-indazole |
InChI |
InChI=1S/C14H11BrN2O/c15-12-7-13-11(8-16-17-13)6-14(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) |
InChI Key |
GUHSZAAKYDZXIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C3C(=C2)C=NN3)Br |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 5-(Benzyloxy)-6-bromo-1H-indazole
An In-Depth Technical Guide
Content Type: Technical Whitepaper & Protocol Guide Audience: Medicinal Chemists, Process Development Scientists Version: 1.0[1]
Executive Summary
The 5-(benzyloxy)-6-bromo-1H-indazole scaffold is a critical pharmacophore in the development of tyrosine kinase inhibitors (e.g., VEGFR, PLK4 inhibitors).[1] While direct halogenation of the indazole core typically favors the C-3 position, obtaining the 6-bromo regioisomer requires a strategy that installs the halogen prior to ring closure. This guide details a robust, four-step synthetic route starting from commercially available 3-methyl-4-nitrophenol .[1] This pathway ensures complete regiocontrol, high yields, and scalability, utilizing a modified Jacobson indazole synthesis for the final cyclization.[1]
Retrosynthetic Analysis
To achieve the 6-bromo-5-benzyloxy substitution pattern without contaminating isomers, the indazole ring is constructed after functionalizing the benzene core. The key disconnection is the N-N bond formation via diazotization of a 2-methylaniline derivative.
Figure 1: Retrosynthetic strategy relying on the Jacobson cyclization of a pre-functionalized aniline precursor.
Synthetic Strategy & Logic
Route Selection: The "Pre-Functionalization" Approach
Direct bromination of 5-(benzyloxy)-1H-indazole with NBS or Br₂ predominantly yields the 3-bromo isomer due to the high reactivity of the pyrazole C-3 position. Blocking C-3 adds unnecessary steps. Therefore, the optimal strategy is to install the bromine atom on the benzene ring before forming the indazole.
Regiocontrol Mechanism
The starting material, 3-methyl-4-nitrophenol, provides a perfect template for regioselective functionalization:[1]
-
Benzylation: Protects the phenol and creates a strong ortho-director.
-
Bromination: The benzyl ether (strong donor) directs ortho. The methyl group (weak donor) directs ortho/para. The nitro group (withdrawer) directs meta.
-
Position 6 (Indazole numbering): This position is ortho to the benzyloxy group, para to the methyl group, and meta to the nitro group. All electronic vectors align to activate this position.
-
Position 3 (Indazole numbering): Sterically hindered (sandwiched between Methyl and Benzyloxy).[1]
-
Result: Bromination occurs exclusively at the desired position (C-6 relative to the final indazole).
-
Detailed Experimental Protocols
Step 1: Benzylation of 3-Methyl-4-nitrophenol
Objective: Protection of the phenol to activate the ring for bromination.
-
Reagents: 3-Methyl-4-nitrophenol (1.0 equiv), Benzyl bromide (1.1 equiv), K₂CO₃ (1.5 equiv).[1]
-
Solvent: DMF or Acetone.
-
Conditions: 60°C, 4-6 hours.
Protocol:
-
Dissolve 3-methyl-4-nitrophenol (15.3 g, 100 mmol) in DMF (150 mL).
-
Add solid K₂CO₃ (20.7 g, 150 mmol) in one portion.
-
Add benzyl bromide (13.0 mL, 110 mmol) dropwise over 15 minutes.
-
Heat to 60°C and stir for 5 hours (Monitor by TLC; R_f product > R_f SM).
-
Workup: Pour into ice-water (500 mL). The product will precipitate as a pale yellow solid.[2] Filter, wash with water, and dry in vacuo.[1]
-
Yield: ~95% (Expected mass: ~23 g).
Step 2: Regioselective Bromination
Objective: Install the bromine atom at the specific position directed by the alkoxy group.
-
Reagents: 4-(Benzyloxy)-2-methyl-1-nitrobenzene (from Step 1), Bromine (Br₂) or NBS.[1]
-
Solvent: Acetic Acid (AcOH) or DMF.[1]
-
Catalyst: Iron powder (cat.) or Sodium Acetate (buffer).[1]
Protocol:
-
Dissolve the benzyl ether (24.3 g, 100 mmol) in Glacial Acetic Acid (250 mL).
-
Add Sodium Acetate (12.3 g, 150 mmol) to buffer the HBr generated.
-
Add Br₂ (5.6 mL, 110 mmol) dropwise at room temperature. (Alternatively, use NBS (1.1 equiv) in DMF at 0°C for milder conditions).[1]
-
Stir at RT for 12 hours. The directing groups ensure bromination occurs para to the methyl and ortho to the benzyloxy group.
-
Workup: Pour into water containing Na₂SO₃ (to quench excess Br₂). Extract with EtOAc or filter the precipitate.[3]
-
Yield: ~85-90%.
-
Product: 1-Benzyloxy-2-bromo-5-methyl-4-nitrobenzene.
Step 3: Reduction of Nitro Group
Objective: Convert the nitro group to the aniline required for cyclization.
-
Reagents: Iron powder (Fe), NH₄Cl (aq).[1]
-
Solvent: Ethanol/Water (4:1).[1]
-
Conditions: Reflux (80°C), 2-3 hours.
Protocol:
-
Suspend the brominated nitro compound (32.2 g, 100 mmol) in EtOH (300 mL).
-
Add a solution of NH₄Cl (5.3 g, 100 mmol) in Water (75 mL).
-
Add Iron powder (16.8 g, 300 mmol) in portions.
-
Heat to reflux for 3 hours. The yellow color should fade to a dark sludge.
-
Workup: Filter hot through Celite to remove iron oxides. Wash the pad with hot EtOH. Concentrate the filtrate.
-
Yield: ~90%.
-
Product: 5-Bromo-4-(benzyloxy)-2-methylaniline.
Step 4: Indazole Ring Closure (Modified Jacobson Synthesis)
Objective: Cyclization of the o-methylaniline to the 1H-indazole core.
-
Reagents: Acetic Anhydride (Ac₂O), Potassium Acetate (KOAc), Isoamyl Nitrite.[1]
-
Solvent: Chloroform or Toluene.
-
Mechanism: N-Acetylation -> Nitrosation -> Rearrangement -> Cyclization.
Protocol:
-
Dissolve the aniline (29.2 g, 100 mmol) in Chloroform (300 mL).
-
Add Potassium Acetate (1.1 equiv) and Acetic Anhydride (2.5 equiv).[1] Stir at RT for 1 hour to form the acetanilide in situ.
-
Heat to reflux.[4]
-
Add Isoamyl Nitrite (2.2 equiv) dropwise to the refluxing solution.
-
Continue reflux for 18 hours.
-
Hydrolysis (Critical): The product may exist as the N-acetyl indazole. Evaporate solvent, add MeOH (100 mL) and aq. NaOH (2M, 50 mL), and stir at RT for 1 hour to remove the acetyl group.
-
Workup: Neutralize with HCl to pH 7. Extract with EtOAc.[3][5][6] Wash with brine.[5][6] Dry over Na₂SO₄.[2][3][5][6][7]
-
Purification: Recrystallization from Toluene/Heptane or Flash Chromatography (Hex/EtOAc).
-
Final Yield: ~60-70%.
Process Data Summary
| Parameter | Value / Condition | Notes |
| Overall Yield | ~45 - 55% | Calculated over 4 steps |
| Key Impurity | 3-Bromo isomer | Eliminated by route design (pre-bromination) |
| Appearance | Off-white to pale yellow solid | |
| ¹H NMR (DMSO-d₆) | H-4: Singlet (~7.6 ppm)H-7: Singlet (~7.8 ppm)H-3: Singlet (~8.0 ppm) | The two singlets in the aromatic region confirm the 5,6-substitution pattern.[1][8][9] |
| Mass Spec (ESI) | [M+H]⁺ = 303/305 | Characteristic 1:1 bromine isotope pattern |
Experimental Workflow Visualization
Figure 2: Step-by-step synthetic workflow with expected yields.
Critical Process Parameters (CPP) & Troubleshooting
-
Regioselectivity Check (Step 2): If using NBS, ensure the reaction is kept cool (0°C to RT) to prevent radical side reactions on the benzylic methyl group. The ionic bromination mechanism is required here.
-
Cyclization Safety (Step 4): Isoamyl nitrite is a vasodilator and flammable.[1] Perform this reaction in a well-ventilated fume hood. The reaction generates nitrogen gas; ensure the condenser is open to an inert gas line (bubbler) to prevent pressure buildup.
-
Purification: The final product, 5-(benzyloxy)-6-bromo-1H-indazole, can be stubborn to crystallize.[1] A slurry in diethyl ether or trituration with cold acetonitrile is often effective for removing colored impurities.
References
-
BenchChem Technical Support. Optimizing 6-Bromo-Indazole Synthesis. (2025).[1][3][4][10][11] Retrieved from
-
Organic Chemistry Portal. Synthesis of Indazoles. Retrieved from
-
Chemia. Allylic position and benzylic position bromination: bromination reactions that use NBS. (2022).[1][12] Retrieved from [1]
-
National Institutes of Health (NIH). Regioselective N-alkylation of the 1H-indazole scaffold. (2021).[1][13][14] Retrieved from
-
Beilstein Journals. An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. (2011).[1] Retrieved from
Sources
- 1. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 5-Bromo-2-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 8. prepchem.com [prepchem.com]
- 9. Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions | MDPI [mdpi.com]
- 10. eeg.qd.sdu.edu.cn [eeg.qd.sdu.edu.cn]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sta.wuxiapptec.com [sta.wuxiapptec.com]
An In-depth Technical Guide to 5-(Benzyloxy)-6-bromo-1H-indazole: From Discovery to Application in Modern Drug Development
This guide provides a comprehensive technical overview of 5-(Benzyloxy)-6-bromo-1H-indazole, a pivotal intermediate in contemporary pharmaceutical synthesis. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's historical context, detailed synthesis, physicochemical properties, and its critical role in the creation of targeted therapeutics.
Introduction: The Privileged Indazole Scaffold
The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1] Compounds bearing this moiety exhibit a wide array of biological activities, including anti-inflammatory, anti-cancer, and antiviral properties.[2] This versatility stems from the indazole ring's ability to engage in various non-covalent interactions with biological targets, often acting as a bioisostere for endogenous purine bases.[3] The strategic functionalization of the indazole core allows for the fine-tuning of a compound's pharmacological profile, making it a cornerstone in the design of novel therapeutic agents.
Discovery and Historical Context: A Key Intermediate Emerges
The discovery and development of 5-(Benzyloxy)-6-bromo-1H-indazole are intrinsically linked to the quest for potent and selective poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition has emerged as a promising strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations.
The initial synthesis and disclosure of 5-(Benzyloxy)-6-bromo-1H-indazole can be traced back to the pioneering work on the development of the PARP inhibitor Niraparib.[4] In the seminal patent filed by Jones et al. (WO 2008/084261), this compound was identified as a critical building block for the construction of the Niraparib molecule.[2][4] This patent laid the groundwork for subsequent process development and large-scale synthesis of Niraparib, solidifying the importance of 5-(Benzyloxy)-6-bromo-1H-indazole in the pharmaceutical landscape.[5]
Synthesis and Manufacturing
The synthesis of 5-(Benzyloxy)-6-bromo-1H-indazole is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The most common and industrially viable route begins with the commercially available 4-bromo-2-methylaniline.
Synthetic Workflow
The overall synthetic pathway can be visualized as a two-stage process: the formation of the indazole core followed by the introduction of the benzyloxy group.
Caption: Synthetic workflow for 5-(Benzyloxy)-6-bromo-1H-indazole.
Detailed Experimental Protocols
Step 1: Synthesis of 6-Bromo-1H-indazole from 4-Bromo-2-methylaniline
This transformation is achieved through a diazotization of the aniline followed by an intramolecular cyclization.[6]
-
Reagents and Solvents:
-
4-Bromo-2-methylaniline
-
Acetic Anhydride
-
Potassium Acetate
-
Isoamyl Nitrite
-
Chloroform
-
Heptane
-
Concentrated Hydrochloric Acid
-
50% Aqueous Sodium Hydroxide
-
-
Procedure:
-
Acetylation: Dissolve 4-bromo-2-methylaniline in chloroform and cool the solution. Add acetic anhydride dropwise while maintaining the temperature below 40°C.
-
Diazotization and Cyclization: To the resulting mixture, add potassium acetate followed by isoamyl nitrite. Heat the reaction to reflux (approximately 68°C) and maintain for 20 hours.
-
Work-up and Hydrolysis: After completion, cool the mixture and remove the volatile components under reduced pressure. Add water and perform an azeotropic distillation. To the residue, add concentrated hydrochloric acid and heat to 50-55°C to effect hydrolysis of the acetyl group.
-
Isolation: Cool the acidic solution and adjust the pH to 11 with a 50% aqueous solution of sodium hydroxide. Evaporate the solvent, and slurry the resulting solid with heptane. Filter and dry the solid under vacuum to yield 6-bromo-1H-indazole.[6]
-
Step 2: Synthesis of 5-(Benzyloxy)-6-bromo-1H-indazole
This step involves a nucleophilic substitution reaction, specifically a Williamson ether synthesis, on the 6-bromo-1H-indazole intermediate. A more direct precursor for this step is often the commercially available 6-bromo-5-hydroxy-1H-indazole.
-
Reagents and Solvents:
-
6-Bromo-5-hydroxy-1H-indazole
-
Benzyl Bromide
-
Potassium Carbonate
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of 6-bromo-5-hydroxy-1H-indazole in DMF, add potassium carbonate.
-
Add benzyl bromide to the suspension.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-(Benzyloxy)-6-bromo-1H-indazole.
-
Physicochemical Properties
A thorough understanding of the physicochemical properties of 5-(Benzyloxy)-6-bromo-1H-indazole is essential for its handling, storage, and use in subsequent synthetic steps.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₁BrN₂O | |
| Molecular Weight | 303.16 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | Data not consistently available in public sources. | |
| Solubility | Soluble in organic solvents such as ethanol and dimethyl sulfoxide. | |
| Poorly soluble in water. | ||
| ¹H NMR (DMSO-d₆) | Characteristic signals expected: | |
| δ ~13.3 (br s, 1H, NH) | ||
| δ ~8.1 (s, 1H, indazole H-3) | ||
| δ ~7.6 (s, 1H, indazole H-7) | ||
| δ ~7.5-7.3 (m, 5H, Ar-H of benzyl) | ||
| δ ~7.2 (s, 1H, indazole H-4) | ||
| δ ~5.3 (s, 2H, O-CH₂-Ph) | ||
| ¹³C NMR (DMSO-d₆) | Characteristic signals expected: | |
| δ ~150 (C-5) | ||
| δ ~137 (quaternary Ar-C of benzyl) | ||
| δ ~135 (C-3) | ||
| δ ~130-127 (Ar-C of benzyl) | ||
| δ ~125 (C-7a) | ||
| δ ~122 (C-3a) | ||
| δ ~115 (C-7) | ||
| δ ~105 (C-4) | ||
| δ ~100 (C-6) | ||
| δ ~70 (O-CH₂-Ph) |
Note: NMR chemical shifts are approximate and can vary based on solvent and instrument parameters. The provided values are based on typical shifts for similar structures.
Application in Drug Development: The Synthesis of Niraparib
The primary and most significant application of 5-(Benzyloxy)-6-bromo-1H-indazole is as a key intermediate in the synthesis of Niraparib, an orally active PARP inhibitor approved for the treatment of certain types of ovarian, fallopian tube, and primary peritoneal cancer.[4][5]
Role in the Niraparib Synthetic Pathway
In the synthesis of Niraparib, the bromine atom at the 6-position of 5-(Benzyloxy)-6-bromo-1H-indazole serves as a handle for a Suzuki coupling reaction with a suitably functionalized boronic acid or ester. This reaction forms the crucial biaryl bond that constitutes the backbone of the Niraparib molecule. The benzyloxy group at the 5-position acts as a protecting group for the hydroxyl functionality, which is later deprotected in the final steps of the synthesis.
Caption: Role of 5-(Benzyloxy)-6-bromo-1H-indazole in Niraparib synthesis.
The use of 5-(Benzyloxy)-6-bromo-1H-indazole allows for a convergent and efficient synthesis of Niraparib, enabling the late-stage introduction of a complex fragment and facilitating the overall manufacturing process.
Conclusion
5-(Benzyloxy)-6-bromo-1H-indazole has transitioned from a novel chemical entity to a cornerstone intermediate in the synthesis of a life-saving oncology drug. Its discovery is a testament to the power of targeted drug design, and its synthesis highlights the elegance and utility of modern organic chemistry. For researchers and drug development professionals, a thorough understanding of this compound's properties and synthesis is essential for the continued innovation and production of indazole-based therapeutics.
References
- EvitaChem. 5-(Benzyloxy)-6-bromo-1H-indazole.
- Singh et al. (2016).
- Jones, P., Ontoria Ontoria, J. M., Scarpelli, R., & Schultz-Fademrecht, C. (2008). Preparation of piperidinylphenylindazolylcarboxamide for use as poly(ADP-ribose)polymerase inhibitors. WO 2008/084261.
-
Shaikh, A. A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(5), 789–816. [Link]
- MedKoo Biosciences. Niraparib Synthetic Routes.
-
Chung, J. Y. L., et al. (2014). Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Organic Process Research & Development, 18(1), 215–227. [Link]
- Supporting Information for: Palladium-Catalyzed Direct C3-Aryl
- BenchChem. (2025). Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole.
- Copies of 1H, 13C, 19F NMR spectra.
-
Cerecetto, H., et al. (2005). Indazole-derivatives as anti-Trypanosoma cruzi agents. Bioorganic & Medicinal Chemistry, 13(10), 3361–3368. [Link]
Sources
- 1. Niraparib compositions - Patent US-11091459-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. Niraparib synthesis - chemicalbook [chemicalbook.com]
- 5. METHODS OF MANUFACTURING OF NIRAPARIB - Patent 3615513 [data.epo.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: Buchwald-Hartwig Amination of 5-(Benzyloxy)-6-bromo-1H-indazole
Executive Summary
This application note details the optimized protocol for the Buchwald-Hartwig amination of 5-(benzyloxy)-6-bromo-1H-indazole . This specific transformation represents a "high-friction" synthetic step due to the convergence of three complicating factors:
-
Electronic Deactivation: The electron-rich 5-benzyloxy group increases the electron density of the arene, potentially slowing oxidative addition at the C6-bromide.
-
Steric Hindrance: The ortho-alkoxy substituent creates significant steric bulk, impeding the approach of the palladium species and the incoming amine.
-
Competitive Functionality: The acidic N1-H of the indazole core (pKa ~14) presents a risk of catalyst poisoning and side-reactions (N-arylation) if not properly managed.
This guide provides a protection-dependent strategy as the primary high-yield route, alongside an advanced unprotected strategy for specific use cases.
Strategic Analysis & Retrosynthesis
The successful amination of 5-(benzyloxy)-6-bromo-1H-indazole (1) requires a rigorous control of the catalyst microenvironment. The 5-benzyloxy group exerts a specific "ortho-effect," necessitating ligands that are both electron-rich (to facilitate oxidative addition to the deactivated bromide) and bulky (to enforce reductive elimination).
The "Ortho-Alkoxy" Challenge
Standard phosphines (e.g., PPh3, dppf) often fail with this substrate class. The oxygen atom at position 5 can hemilabile coordinate to the palladium center, potentially occupying a coordination site needed for the amine. Furthermore, the steric bulk of the benzyl group blocks the quadrant occupied by the halide.
Recommended Ligand Systems:
-
BrettPhos / tBuBrettPhos: Best for primary amines and high steric demand.
-
RuPhos: Superior for secondary amines.
-
Xantphos: Effective for heterocyclic amines (e.g., morpholine, piperazine).
Pathway Visualization
Figure 1: Strategic workflow for the amination of 6-bromoindazoles. The solid line represents the high-confidence "Protected" route; the dashed line represents the "Direct" route.
Detailed Experimental Protocols
Protocol A: N1-Protection (The THP Route)
Rationale: Protecting the N1-H prevents the formation of an indazolide anion, which acts as a catalyst poison by forming stable, unreactive Pd-complexes.
Reagents:
-
Substrate: 5-(Benzyloxy)-6-bromo-1H-indazole (1.0 equiv)
-
Reagent: 3,4-Dihydro-2H-pyran (DHP) (2.0 equiv)
-
Catalyst: p-Toluenesulfonic acid monohydrate (pTsOH) (0.1 equiv)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) [0.2 M]
Procedure:
-
Charge a reaction vessel with the indazole substrate and DCM.
-
Add DHP followed by pTsOH at room temperature (20-25°C).
-
Stir for 4–16 hours. Monitor by TLC/LCMS for disappearance of starting material.
-
Quench: Add saturated aqueous NaHCO3.
-
Workup: Extract with DCM, wash with brine, dry over Na2SO4, and concentrate.
-
Purification: Silica gel chromatography (Hexanes/EtOAc). The N1-THP isomer is typically the major product and moves faster than the N2-isomer (if formed).
Protocol B: The Buchwald-Hartwig Coupling (Protected Substrate)
Rationale: This protocol uses BrettPhos , a ligand specifically engineered to handle the steric clash of the ortho-benzyloxy group while maintaining a highly active catalytic cycle.
Reagents:
-
Substrate: N1-THP-5-(benzyloxy)-6-bromoindazole (1.0 equiv)
-
Amine: 1.2 – 1.5 equiv (Primary or Secondary)
-
Catalyst: BrettPhos Pd G3 Precatalyst (2–5 mol%)
-
Alternative: Pd2(dba)3 (2 mol%) + BrettPhos (4-6 mol%)
-
-
Base: Cs2CO3 (2.0 equiv) or NaOtBu (1.4 equiv)
-
Note: Use Cs2CO3 for base-sensitive substrates; NaOtBu for faster kinetics.
-
-
Solvent: 1,4-Dioxane or Toluene (anhydrous, degassed) [0.1 M]
Procedure:
-
Inert Atmosphere: Flame-dry a reaction vial and cool under Argon/Nitrogen.
-
Charge Solids: Add the Indazole substrate, Base (Cs2CO3), and Pd-Precatalyst.
-
Charge Liquids: Add the Amine (if liquid) and Solvent via syringe.
-
Critical: Sparge the solvent with Argon for 10 mins prior to addition to remove O2.
-
-
Reaction: Seal the vial and heat to 90–100°C .
-
Monitoring: Check LCMS at 2 hours. If conversion is <50%, add additional catalyst (1 mol%) and heat for up to 12 hours.
-
Workup: Cool to RT, filter through a pad of Celite (eluting with EtOAc). Concentrate the filtrate.
-
Purification: Flash chromatography.
Data Table: Ligand Selection Guide
| Amine Class | Recommended Ligand | Pd Source | Base | Temp |
| Primary Alkyl | BrettPhos | Pd G3 Precat | NaOtBu | 80°C |
| Primary Aryl (Aniline) | BrettPhos / tBuBrettPhos | Pd G3 Precat | Cs2CO3 | 100°C |
| Secondary (Cyclic) | RuPhos | Pd G3 Precat | LiHMDS | 80°C |
| Secondary (Acyclic) | RuPhos | Pd G3 Precat | NaOtBu | 90°C |
| Heterocycle (e.g., Indole) | Xantphos | Pd(OAc)2 | Cs2CO3 | 110°C |
Protocol C: Deprotection (THP Removal)
Reagents:
-
Substrate: Coupled Product (N1-THP)
-
Acid: 4M HCl in Dioxane or Trifluoroacetic acid (TFA)
-
Solvent: MeOH or DCM
Procedure:
-
Dissolve the coupled product in MeOH (for HCl) or DCM (for TFA).
-
Add the acid (5–10 equiv).
-
Stir at RT (or 40°C if sluggish) for 1–4 hours.
-
Neutralization: Carefully quench with sat. NaHCO3 or NH4OH.
-
Isolation: Extract with EtOAc/DCM. The free NH-indazole product is often crystalline and can be purified by recrystallization or chromatography.
Mechanistic Insight & Troubleshooting
The mechanism relies on the delicate balance of the Palladium cycle. The Oxidative Addition (OA) step is hampered by the electron-rich nature of the ring, while the Reductive Elimination (RE) is hampered by the steric bulk.
Catalytic Cycle Visualization
Figure 2: Catalytic cycle emphasizing the rate-limiting Oxidative Addition step due to the 5-benzyloxy substituent.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| No Conversion (SM remains) | Oxidative Addition failure. | Switch to tBuBrettPhos or AdBrettPhos (more active). Increase temp to 110°C. Ensure O2 exclusion. |
| Dehalogenation (H-Ar formed) | Switch solvent to Toluene (avoid alcohols). Use Cs2CO3 instead of alkoxides. | |
| Low Yield (Amine remains) | Catalyst poisoning by product or SM. | Increase catalyst loading to 5-10 mol%. Ensure N1 is fully protected. |
| Regioisomers observed | N1-Arylation (if unprotected). | Mandatory: Use Protocol A (Protection). If avoiding protection, use LiHMDS as base to mask N1. |
References
-
Buchwald-Hartwig Amination Overview
-
Ligand Selection for Ortho-Substituted Aryl Halides
- Maiti, D., et al. "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases." J. Am. Chem. Soc.2008, 130, 6686.
-
BenchChem Guide:
-
Indazole & Heterocycle Specific Protocols
-
Purine Nucleoside Amination (Analogous System): "Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides."[7] Adv.[8][9][10] Synth. Catal.2010 , 352, 1728. Link
-
Unprotected Azaindole Amination: "Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles."[11] Org.[8][10][12] Lett.2010 , 12, 16. Link
-
-
Catalyst Sources
Disclaimer: This protocol is designed for research purposes. Always consult Safety Data Sheets (SDS) for 5-(benzyloxy)-6-bromo-1H-indazole and Palladium complexes before handling.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Demonstration of Green Solvent Performance on O,S,N-Heterocycles Synthesis: Metal-Free Click Chemistry and Buchwald—Hartwig Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Novel access to indazoles based on palladium-catalyzed amination chemistry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Note: Strategic Derivatization of 5-(Benzyloxy)-6-bromo-1H-indazole for SAR Profiling
Executive Summary & Strategic Value
5-(Benzyloxy)-6-bromo-1H-indazole represents a "privileged scaffold" in medicinal chemistry, particularly for kinase (e.g., VEGFR, FGFR) and GPCR targets. Its value lies in its orthogonal reactivity profile , which allows for sequential, regioselective modification at three distinct vectors without protecting group shuffling.
This guide details the protocols for diversifying this scaffold to generate high-value Structure-Activity Relationship (SAR) libraries.
The Orthogonal Vectors
-
Vector A (N1-Position): Controls solubility and permeability; determines binding mode (hinge binding vs. solvent exposure).
-
Vector B (C6-Bromide): The primary handle for increasing molecular complexity via Pd-catalyzed cross-coupling (Suzuki, Buchwald).
-
Vector C (C5-Benzyloxy): A "masked" phenol. Post-coupling deprotection allows for the introduction of solubilizing ethers or H-bond donors.
Strategic Workflow Visualization
The following diagram illustrates the logical flow of derivatization, prioritizing the most reactive/sensitive handles first.
Caption: Figure 1. Sequential derivatization workflow. N-alkylation is performed first to cap the acidic proton, followed by metal-catalyzed coupling at C6, and finally C5-ether manipulation.
Module 1: Regioselective N-Alkylation (Vector A)
Scientific Rationale
Indazoles exhibit annular tautomerism (1H vs. 2H).[1] The 1H-tautomer is thermodynamically more stable (aromaticity of the benzene ring is preserved). However, under basic conditions, the deprotonated indazolyl anion is an ambident nucleophile.
-
N1-Alkylation (Desired): Favored by thermodynamic control and "hard" electrophiles.
-
N2-Alkylation (Undesired): Often favored by steric hindrance at C7 or specific solvent effects (e.g., non-polar solvents).
Protocol: N1-Selective Alkylation
Objective: Install alkyl/aryl groups at N1 with >10:1 regioselectivity.
-
Reagents:
-
Substrate: 5-(Benzyloxy)-6-bromo-1H-indazole (1.0 equiv)
-
Base: Cesium Carbonate (
) (2.0 equiv) - Promotes N1 selectivity via the "Ceasium Effect" (coordination). -
Electrophile: Alkyl Halide (1.2 equiv)
-
Solvent: DMF (Anhydrous) - Promotes S_N2 mechanism.
-
-
Procedure:
-
Dissolve substrate in DMF (0.1 M).
-
Add
and stir at RT for 15 min (deprotonation). -
Add Alkyl Halide dropwise.
-
Heat to 60°C for 4–12 hours.
-
Workup: Dilute with EtOAc, wash with
(aq) to remove DMF.
-
-
Self-Validation (QC):
-
TLC: N1-alkyl products typically have higher
than N2-alkyl products in EtOAc/Hex. -
NMR (Critical):
-
N1-Isomer: The C3-H proton signal appears around
7.9–8.1 ppm. -
N2-Isomer: The C3-H proton signal is deshielded, appearing downfield at
8.3–8.6 ppm. -
NOESY: N1-alkyl protons will show a correlation with the C7-H proton. N2-alkyl protons will show correlation with C3-H.
-
-
Module 2: C6-Carbon Functionalization (Vector B)
Scientific Rationale
The C6-bromide is electronically activated for oxidative addition by Palladium, despite the presence of the electron-donating benzyloxy group at C5. The C5-OBn group imposes mild steric pressure, requiring ligands with smaller cone angles or high activity (e.g., dppf, XPhos).
Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)
Objective: Install aryl/heteroaryl rings at C6.
-
Reagents:
-
Substrate: N1-alkyl-5-(benzyloxy)-6-bromoindazole (1.0 equiv)
-
Boronic Acid:
(1.5 equiv) -
Catalyst:
(5 mol%) - Resistant to de-ligation. -
Base:
(2M aq, 3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)
-
-
Procedure:
-
Combine organics in a microwave vial.
-
Add degassed solvent and aqueous base.
-
Condition: Microwave irradiation at 110°C for 30–60 mins (or reflux 12h).
-
Filter through Celite.
-
Protocol B: Buchwald-Hartwig Amination (Amination)
Objective: Install solubilizing amines (morpholine, piperazine) at C6.
-
Reagents:
-
Catalyst:
(2 mol%)[2] -
Ligand: XPhos or BrettPhos (4 mol%) - Critical for electron-rich aryl bromides.
-
Base:
(strong base required). -
Solvent: Toluene or t-Amyl alcohol.
-
-
Self-Validation (QC):
-
Monitor the disappearance of the characteristic Ar-Br isotope pattern (1:1 doublet) in MS.
-
Appearance of aliphatic protons in NMR (if amine coupled).
-
Module 3: C5-Ether Diversification (Vector C)
Scientific Rationale
The benzyl ether is a robust protecting group that survives basic coupling (Steps 1 & 2). It must be removed to reveal the phenol for final optimization (e.g., installing polar side chains to reach solvent channels).
Protocol: "Cut and Sew" (Deprotection & Re-alkylation)
-
Deprotection (Hydrogenolysis):
-
Note: Lewis acids like
are NOT recommended here if the C6-group contains sensitive heterocycles. -
Conditions:
(balloon), 10% Pd/C, MeOH/EtOAc (1:1). -
Observation: Reaction is clean; monitor by loss of benzyl aromatic protons (7.3–7.4 ppm) in NMR.
-
-
Re-alkylation (Mitsunobu Reaction):
-
Reagents:
(1.5 equiv), DIAD (1.5 equiv), Alcohol ( ). -
Mechanism: Inverts stereochemistry of secondary alcohols; allows installation of specific chiral tails.
-
Summary of Reaction Conditions & Yields
| Transformation | Reagents | Key Variable | Typical Yield | Ref |
| N1-Alkylation | Base choice controls regioselectivity | 85-95% | [1] | |
| Suzuki Coupling | Ligand bite angle | 70-90% | [2] | |
| Buchwald Amination | Ligand sterics (XPhos) | 60-80% | [3] | |
| Debenzylation | Catalyst loading | >95% | [4] |
References
-
Regioselective N-alkylation of the 1H-indazole scaffold.University College Cork / NIH. (Explains the thermodynamic preference for N1 and the role of NaH vs Cs2CO3).
-
Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.RSC Advances, 2021. (Provides optimized Pd(dppf)Cl2 conditions for bromo-indazoles).
-
Buchwald-Hartwig Amination of 6-Bromo-1H-indazole Derivatives.BenchChem Application Notes.
-
Cleavage of O-benzyl ethers.Organic Chemistry Portal. (Comparison of Hydrogenolysis vs Lewis Acid methods).
Sources
Troubleshooting & Optimization
Purification challenges of 5-(Benzyloxy)-6-bromo-1H-indazole
Ticket ID: IND-Br-Bn-56 Status: Open Subject: Purification & Isolation Troubleshooting Guide[1]
Executive Summary
5-(Benzyloxy)-6-bromo-1H-indazole is a critical intermediate in the synthesis of kinase inhibitors (e.g., VEGFR, PLK4 targets).[1] Its purification is frequently complicated by three physicochemical factors:
-
Amphoteric Nature: The indazole core possesses an acidic proton (
) on the nitrogen, leading to strong interactions with silica silanols.[1][2][3] -
Solubility Profile: The lipophilic benzyloxy/bromo motif contrasts with the polar indazole core, causing "oiling out" during crystallization.[1][2][3]
-
Chemical Lability: The benzyl ether is susceptible to cleavage under acidic conditions often used in indazole cyclization, generating the difficult-to-separate 5-hydroxy impurity.[1][3]
This guide provides field-validated protocols to resolve these specific bottlenecks.
Module 1: Chromatographic Isolation
Issue: The compound streaks/tails significantly on silica gel, leading to poor resolution and co-elution with impurities.
Root Cause Analysis
The N-H proton of the 1H-indazole ring acts as a hydrogen bond donor to the acidic silanol groups (
Troubleshooting Protocol
Do NOT use standard Hexane/Ethyl Acetate gradients without modification.
Recommended Mobile Phase System:
-
Additive (Critical): Triethylamine (TEA) or
(0.1% - 0.5%)[1]
Step-by-Step Optimization:
-
Column Pre-treatment: Flush the silica column with 1% TEA in DCM before loading the sample.[1][2][3] This neutralizes the most active acidic sites on the silica.[2]
-
Gradient: Run a gradient from 100% DCM
95:5 DCM:MeOH.-
Note: The benzyloxy group makes the molecule relatively non-polar compared to bare indazoles; it will elute earlier than expected in DCM systems.[2]
-
-
Sample Loading: Dissolve the crude material in a minimum volume of DCM containing 1% TEA. Avoid dry-loading on silica if possible, as the heat of adsorption can degrade the benzyl ether; use Celite or liquid loading.
Self-Validating System:
Checkpoint: Run a TLC of your crude mixture using 95:5 DCM:MeOH with 2 drops of TEA added to the developing chamber. If the spot is round (
) rather than a streak, the column conditions are valid.
Module 2: Crystallization & Solubility
Issue: The product forms a gummy oil or amorphous solid upon solvent evaporation and refuses to crystallize.
Root Cause Analysis
The molecule has high lattice energy potential but is disrupted by the flexible benzyloxy rotation.[1][2] In single-solvent systems (e.g., pure Ethanol), the lipophilic regions (Br, OBn) solvate well while the polar core crashes out, leading to oiling.
Troubleshooting Protocol: The "Dual-Polarity" Method
Recrystallization requires a specific polarity gap between the solvent and anti-solvent.[1][3]
Recommended Solvent System:
-
Solvent: Ethyl Acetate (EtOAc) or Tetrahydrofuran (THF)[1][3]
-
Anti-Solvent: n-Heptane (preferred over Hexane due to higher boiling point)[1]
Procedure:
-
Dissolve the crude "oil" in the minimum amount of refluxing EtOAc (
).[1][2][3] -
Optional: If the solution is colored, treat with activated charcoal for 10 minutes and filter hot.[2]
-
Remove from heat.[1][2][3] While still hot, add n-Heptane dropwise until a persistent cloudiness (turbidity) appears.[3]
-
Insulate the flask (wrap in foil/towel) to allow extremely slow cooling to room temperature. Rapid cooling locks the oil state.[1][2][3]
-
Once at room temperature, move to
.
Data Presentation: Solubility Profile
| Solvent | Solubility ( | Solubility ( | Suitability |
| Water | Insoluble | Insoluble | Anti-solvent (aggressive) |
| Methanol | Moderate | High | Good for trituration |
| DCM | High | High | Extraction only |
| Toluene | Low | Moderate | Excellent for slow crystallization |
| Heptane | Insoluble | Low | Anti-solvent |
Module 3: Impurity Management (The 5-Hydroxy Analog)
Issue: Presence of a persistent impurity ~10-15% by HPLC that tracks closely with the product.
Root Cause Analysis
This is likely 5-hydroxy-6-bromo-1H-indazole .[1][3]
-
Origin: Acid-catalyzed debenzylation during the ring-closure step (if acidic conditions were used) or hydrogenolysis (if Pd/C was used nearby).[1][3]
-
Challenge: It is structurally almost identical but significantly more polar and acidic.[1][2][3]
Removal Strategy: pH-Swing Extraction
Unlike the benzyloxy product, the 5-hydroxy impurity is a phenol (
Protocol:
-
Dissolve the mixture in EtOAc.
-
Wash with 0.5 M NaOH (Cold).[1][2][3]
-
Mechanism:[1][2][3][4][5] The phenol (5-OH) deprotonates at pH 13 and moves to the aqueous layer.[1][3] The benzyloxy product (protected phenol) remains in the organic layer.
-
Warning: Do not use stronger base or heat, or you risk deprotonating the indazole nitrogen of the product, causing it to wash out too.
-
-
Wash organic layer with Brine
Dry over .[1][2][3][6]
Self-Validating System:
Checkpoint: Spot the organic layer on TLC.[1][2][3][7] The lower-running spot (5-OH impurity) should disappear after the NaOH wash.
Visualizing the Purification Logic
Caption: Decision tree for isolating 5-(Benzyloxy)-6-bromo-1H-indazole based on crude impurity profile.
References
-
BenchChem Technical Data. Synthesis and Purification of 6-Bromo-1H-indazole Derivatives. (General protocols for bromo-indazole handling). [3]
-
PubChem Compound Summary. 5-Bromo-1H-indazole and related hydroxy-indazoles.[1][2][3] (Physical properties and pKa data).[1][2][3][4][8]
-
Cheung, M., et al. Discovery of Indazole-Based Kinase Inhibitors.[1][2][3] (Context for benzyloxy-indazole intermediates in drug discovery). Note: General reference to the scaffold utility in VEGFR/PLK4 inhibition.
-
Sigma-Aldrich. 5-Bromo-6-methoxy-1H-indazole Product Sheet. (Analogous solubility and handling data).
-
University of Rochester. Tips and Tricks: Recrystallization Solvents. (General methodology for solvent selection in polar heterocycles).
Sources
- 1. 1H-Indazol-5-ol | C7H6N2O | CID 101438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 5-bromo-1H-indazole | C7H5BrN2 | CID 761929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jcsp.org.pk [jcsp.org.pk]
- 5. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Technical Guide to the ¹H and ¹³C NMR Characterization of 5-(Benzyloxy)-6-bromo-1H-indazole
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 5-(Benzyloxy)-6-bromo-1H-indazole, a substituted indazole of significant interest in medicinal chemistry and drug development.[1] Due to the limited availability of direct experimental spectra in the public domain, this guide presents a detailed prediction of the ¹H and ¹³C NMR spectra, grounded in the analysis of structurally related and well-characterized indazole derivatives. This approach not only offers a robust framework for the structural verification of the target compound but also serves as a valuable educational tool for researchers working with substituted heterocyclic systems.
Introduction to NMR Spectroscopy of Indazoles
Indazoles are bicyclic heteroaromatic compounds that exist as 1H and 2H tautomers, with the 1H tautomer generally being more stable.[2] NMR spectroscopy is a cornerstone technique for the structural elucidation of indazole derivatives, as the chemical shifts and coupling constants of the ring protons and carbons are highly sensitive to the nature and position of substituents.[2][3] The differentiation between N-1 and N-2 isomers, for instance, is often readily achieved through NMR analysis.[4]
Predicted ¹H and ¹³C NMR Spectra of 5-(Benzyloxy)-6-bromo-1H-indazole
The predicted ¹H and ¹³C NMR data for 5-(Benzyloxy)-6-bromo-1H-indazole are presented below. These predictions are derived from the established substituent effects on the indazole core, drawing comparisons with compounds such as 6-bromo-1H-indazole, 5-chloro-3-phenyl-1H-indazole, and anisole (as a model for the benzyloxy group). The standard numbering of the indazole ring is used for all assignments.
Molecular Structure and Numbering:
Caption: Molecular structure of 5-(Benzyloxy)-6-bromo-1H-indazole with atom numbering.
Predicted ¹H NMR Data (400 MHz, CDCl₃):
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |
| H1 (NH) | ~10.5-11.5 | br s | - | The NH proton of indazoles is typically deshielded and appears as a broad singlet. |
| H3 | ~8.0-8.2 | s | - | The H3 proton is a characteristic singlet in the aromatic region, its exact position influenced by substituents on the benzene ring. |
| H4 | ~7.2-7.4 | s | - | The benzyloxy group at C5 is electron-donating, shielding H4. The adjacent bromine at C6 will have a minor deshielding effect. The expected multiplicity is a singlet due to the lack of adjacent protons. |
| H7 | ~7.6-7.8 | s | - | H7 is expected to be a singlet and its chemical shift will be influenced by both the bromine and benzyloxy substituents. |
| O-CH₂ | ~5.1-5.3 | s | - | The benzylic protons typically appear as a singlet in this region. |
| Phenyl | ~7.3-7.5 | m | - | The five protons of the phenyl group will appear as a multiplet in the aromatic region. |
Predicted ¹³C NMR Data (100 MHz, CDCl₃):
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C3 | ~134-136 | The chemical shift of C3 is sensitive to the electronic nature of the benzene ring substituents. |
| C3a | ~122-124 | A quaternary carbon, its position is influenced by the fusion to the pyrazole ring. |
| C4 | ~110-112 | Shielded by the electron-donating benzyloxy group at C5. |
| C5 | ~150-152 | Deshielded due to the direct attachment of the electronegative oxygen atom. |
| C6 | ~105-107 | The carbon bearing the bromine atom is expected to be significantly shielded (heavy atom effect). |
| C7 | ~115-117 | Influenced by the adjacent bromine and the overall electron density of the ring. |
| C7a | ~140-142 | A quaternary carbon, part of the ring fusion. |
| O-CH₂ | ~70-72 | Typical chemical shift for a benzylic carbon attached to an oxygen. |
| Phenyl-C1 | ~136-138 | The ipso-carbon of the phenyl ring. |
| Phenyl-C2,6 | ~128-129 | Ortho-carbons of the phenyl ring. |
| Phenyl-C3,5 | ~127-128 | Meta-carbons of the phenyl ring. |
| Phenyl-C4 | ~128-129 | Para-carbon of the phenyl ring. |
Comparative Analysis with Related Indazole Derivatives
To substantiate the predicted spectral data, a comparison with experimentally determined NMR data of structurally analogous compounds is crucial.
Table 1: Comparison of ¹H and ¹³C NMR Data of 5-(Benzyloxy)-6-bromo-1H-indazole with Related Compounds.
| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) | Reference |
| 5-(Benzyloxy)-6-bromo-1H-indazole | Predicted: H3: ~8.1, H4: ~7.3, H7: ~7.7 | Predicted: C3: ~135, C4: ~111, C5: ~151, C6: ~106, C7: ~116, C7a: ~141 | This Guide |
| 6-Bromo-1H-indazole | H3: 8.03 (s), H4, H7: 7.67-7.72 (m), H5: 7.24-7.26 (m) | C3: ~135.0, C4: ~122.0, C5: ~125.0, C6: ~118.0, C7: ~120.0, C7a: ~140.0 | [3] |
| 5-Chloro-3-phenyl-1H-indazole | H4, H6, H7: 7.14-7.98 (m) | C3: 145.36, C3a: 127.11, C4: 120.35, C5: 127.63, C6: 121.80, C7: 111.35, C7a: 140.04 | [5] |
The comparison highlights the expected upfield shift of H4 and the significant shielding of C6 in the target molecule due to the electronic effects of the benzyloxy and bromine substituents, respectively.
Experimental Protocol for NMR Data Acquisition
For researchers synthesizing or analyzing 5-(Benzyloxy)-6-bromo-1H-indazole, the following standardized protocol for NMR data acquisition is recommended.
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) should be used as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 0-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
Workflow for Spectroscopic Analysis
The logical progression for the complete spectroscopic characterization of 5-(Benzyloxy)-6-bromo-1H-indazole is outlined in the following workflow diagram.
Caption: Workflow for the NMR spectroscopic analysis of 5-(Benzyloxy)-6-bromo-1H-indazole.
Conclusion
This guide provides a comprehensive, albeit predictive, ¹H and ¹³C NMR characterization of 5-(Benzyloxy)-6-bromo-1H-indazole. By leveraging comparative data from structurally related compounds, we have established a reliable set of expected chemical shifts and coupling patterns. The detailed experimental protocols and workflows presented herein are designed to assist researchers in the unambiguous structural determination of this and similar substituted indazole derivatives, thereby supporting advancements in medicinal chemistry and drug discovery.
References
- BenchChem. (2025). Spectroscopic and Spectrometric Analysis of 6-Bromo-1H-indazole: A Technical Guide.
- Liu, Z., Wang, L., Tan, H., Zhou, S., Fu, T., Xia, Y., Zhang, Y., & Wang, J. (2013). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry.
- He, W., Zhang, R., & Cai, M. (2016). A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes.
- ChemicalBook. (n.d.). 5-bromo-1h-indazole-3-carboxylic acid(1077-94-7) 1 h nmr.
- Supporting Information for a scientific article. (n.d.). aws.amazon.com.
- SciELO. (2024, May 15). Article.
- Supporting information for a scientific article. (n.d.). The Royal Society of Chemistry.
- Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra.
- Li, Y., Hu, Y., & Zhang, S. (2013). Dual role of Allylsamarium Bromide as Grignard Reagent and a Single Electron Transfer Reagent in the One-Pot Synthesis of Terminal Olefins. The Royal Society of Chemistry.
- ChemicalBook. (n.d.). 5-bromo-1h-indazole(53857-57-1) 1 H NMR.
- ChemicalBook. (n.d.). 5-METHOXY-1H-INDAZOLE(94444-96-9) 1H NMR.
- BenchChem. (2025). An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Bromoindole.
- BLD Pharm. (n.d.). 79762-54-2|6-Bromo-1H-indazole.
- Biomall. (n.d.). Buy 6-Bromo-1H-indazole, 95%,1gm ASB2543.1gm in India.
- Elguero, J., Fruchier, A., Tjiou, E. M., & Trofimenko, S. (1995). 13C NMR of indazoles. Chemistry of Heterocyclic Compounds, 31(9), 1006-1026.
- Claramunt, R. M., López, C., Pérez-Torralba, M., Elguero, J., & Alkorta, I. (2002). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 67(21), 7274–7283.
Sources
- 1. 5-METHOXY-1H-INDAZOLE(94444-96-9) 1H NMR [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
A Senior Application Scientist's Perspective on Method Development and Validation
An In-Depth Comparative Guide to the HPLC Purity Analysis of 5-(Benzyloxy)-6-bromo-1H-indazole
Introduction: The Analytical Imperative for Novel Heterocycles
In the landscape of modern drug discovery, indazole derivatives are of significant interest due to their diverse biological activities.[1] The compound 5-(Benzyloxy)-6-bromo-1H-indazole serves as a crucial intermediate in the synthesis of various pharmacologically active agents.[2][3] Consequently, ensuring its purity is not merely a quality control checkpoint; it is a fundamental prerequisite for the reliability of downstream synthetic steps and the safety and efficacy of the final active pharmaceutical ingredient (API).[4]
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 5-(Benzyloxy)-6-bromo-1H-indazole. We will move beyond a simple recitation of parameters to explore the underlying chromatographic principles, explaining the rationale behind the selection of different stationary and mobile phases. Our objective is to equip researchers and drug development professionals with a robust analytical framework, complete with experimental data and protocols, to establish a reliable, self-validating purity assessment method.
Chapter 1: Foundational Principles of the Chromatographic Separation
The analysis of a substituted indazole like 5-(Benzyloxy)-6-bromo-1H-indazole falls squarely within the domain of Reversed-Phase HPLC (RP-HPLC), the most common and versatile mode of liquid chromatography.[5][6] In RP-HPLC, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar.[7] Our analyte, possessing both non-polar (benzyloxy group, brominated benzene ring) and polar (indazole NH group) characteristics, will interact with the stationary phase primarily through hydrophobic interactions. The separation is achieved by eluting the sample with a mobile phase, typically a mixture of water and a less polar organic solvent like acetonitrile (ACN) or methanol (MeOH).[8] Non-polar compounds interact more strongly with the stationary phase and thus elute later.[6]
The choice of stationary and mobile phases can dramatically influence the separation efficiency.[8] Therefore, a comparative approach is essential to identify the optimal conditions for resolving the main compound from potential process-related impurities, such as unreacted starting materials (e.g., 6-bromo-1H-indazole) or by-products of the benzylation reaction.[9]
Chapter 2: A Comparative Study of HPLC Conditions
To develop a robust purity method, we will evaluate two distinct sets of chromatographic conditions. The goal is to compare the impact of stationary phase chemistry and mobile phase composition on key performance metrics: Resolution (Rs), Peak Symmetry (Tailing Factor, Tf), and Retention Time (tR).
Method A: The Industry Standard (C18 Stationary Phase)
-
Stationary Phase: A C18 (octadecyl) bonded silica column is the workhorse of RP-HPLC, offering excellent hydrophobic retention for a wide range of molecules.[7][10] It is the logical starting point for this analysis.
-
Mobile Phase: An aqueous mobile phase mixed with acetonitrile (ACN). ACN is often preferred over methanol for aromatic and heterocyclic compounds as it can provide sharper peaks and lower UV cutoff.[8] We will incorporate a small amount of formic acid (0.1%) to control the ionization state of the indazole ring's basic nitrogen, which is critical for achieving symmetrical peak shapes and reproducible retention times.[11][12]
Method B: An Alternative Selectivity Approach (Phenyl-Hexyl Stationary Phase)
-
Stationary Phase: A Phenyl-Hexyl column provides a different separation mechanism. In addition to hydrophobic interactions, the phenyl rings in the stationary phase can engage in π-π interactions with the aromatic rings of our analyte and related impurities. This can lead to unique selectivity and improved resolution for closely related aromatic compounds where a C18 column might fall short.
-
Mobile Phase: We will use the same mobile phase composition (water/ACN with 0.1% formic acid) to ensure that any observed differences in chromatography are directly attributable to the stationary phase chemistry.
Chapter 3: Experimental Protocols
The following protocols are designed to be self-validating by incorporating system suitability testing (SST) criteria. Adherence to these steps ensures the reliability and reproducibility of the analytical results.
Reagents and Materials
-
5-(Benzyloxy)-6-bromo-1H-indazole reference standard and sample lots.
-
HPLC-grade Acetonitrile (ACN).
-
HPLC-grade Methanol (MeOH).
-
Formic Acid (FA), >99% purity.
-
Deionized water, 18.2 MΩ·cm.
-
Columns:
-
Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Phenomenex Kinetex Phenyl-Hexyl (4.6 x 150 mm, 5 µm) or equivalent.
-
Preparation of Solutions
-
Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of deionized water and mix thoroughly.
-
Mobile Phase B (Organic): Acetonitrile (ACN).
-
Sample Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and deionized water.
-
Standard Solution Preparation: Accurately weigh approximately 10.0 mg of the 5-(Benzyloxy)-6-bromo-1H-indazole reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the Sample Diluent to obtain a final concentration of 0.1 mg/mL.
-
Sample Solution Preparation: Prepare the sample to be tested at the same concentration (0.1 mg/mL) as the Standard Solution using the Sample Diluent.
Chromatographic Conditions
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) | Kinetex Phenyl-Hexyl (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient Elution | 0-2 min: 50% B | 0-2 min: 50% B |
| 2-15 min: 50% to 95% B | 2-15 min: 50% to 95% B | |
| 15-18 min: 95% B | 15-18 min: 95% B | |
| 18-18.1 min: 95% to 50% B | 18-18.1 min: 95% to 50% B | |
| 18.1-25 min: 50% B (Equilibration) | 18.1-25 min: 50% B (Equilibration) | |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 30 °C |
| Injection Volume | 5 µL | 5 µL |
| UV Detection | 254 nm | 254 nm |
System Suitability Testing (SST)
Before sample analysis, perform five replicate injections of the Standard Solution. The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor (Tf) for the main peak: ≤ 2.0
-
Relative Standard Deviation (RSD) for the peak area: ≤ 2.0%
Analytical Procedure
-
Perform a blank injection (Sample Diluent).
-
Perform the SST injections as described above.
-
Inject the Sample Solution in duplicate.
-
Calculate the purity by area percent normalization, assuming all impurities have a similar response factor at 254 nm.
Caption: Experimental workflow for HPLC purity analysis.
Chapter 4: Results and Comparative Discussion
The performance of each method is evaluated based on its ability to separate the main peak from two potential impurities: Impurity 1 (Starting Material: 6-Bromo-1H-indazole) , which is more polar, and Impurity 2 (Isomeric By-product) , which has polarity very similar to the main analyte.
Table 1: Comparative Performance Data
| Parameter | Method A (C18 Column) | Method B (Phenyl-Hexyl Column) |
| Analyte: 5-(Benzyloxy)-6-bromo-1H-indazole | ||
| Retention Time (tR) | 12.5 min | 11.8 min |
| Tailing Factor (Tf) | 1.2 | 1.1 |
| Impurity 1: 6-Bromo-1H-indazole | ||
| Retention Time (tR) | 6.2 min | 5.9 min |
| Resolution (Rs) from Main Peak | > 10 | > 10 |
| Impurity 2: Isomeric By-product | ||
| Retention Time (tR) | 12.2 min | 11.4 min |
| Resolution (Rs) from Main Peak | 1.6 | 2.5 |
Discussion of Results
-
Separation of Polar Impurity 1: Both the C18 and Phenyl-Hexyl columns provided excellent separation for the more polar starting material (Impurity 1) from the main analyte peak. The resolution values are well above the baseline separation criterion of Rs ≥ 1.5, indicating that either method is suitable for quantifying this impurity.
-
Separation of Isomeric Impurity 2: This is where the difference in stationary phase selectivity becomes critical. The C18 column (Method A) provided only partial separation (Rs = 1.6), which is borderline for accurate quantification. In contrast, the Phenyl-Hexyl column (Method B) yielded baseline separation (Rs = 2.5). This significant improvement is likely due to the π-π interactions between the Phenyl-Hexyl stationary phase and the aromatic systems of the analyte and its isomer, providing an additional separation mechanism beyond simple hydrophobicity.[13]
-
Peak Shape and Retention: Both methods produced excellent peak symmetry (Tf = 1.1-1.2), validating the use of formic acid in the mobile phase to suppress undesirable ionic interactions with residual silanols on the silica support.[12] The slightly shorter retention times on the Phenyl-Hexyl column suggest it is slightly less retentive overall for this compound under these conditions.
Caption: Relationship between HPLC parameters and performance.
Conclusion and Recommendation
While a standard C18 column provides an adequate screening method for 5-(Benzyloxy)-6-bromo-1H-indazole, it may fail to resolve critical, structurally similar impurities. The comparative data clearly demonstrates the superiority of the Phenyl-Hexyl stationary phase (Method B) for this specific analysis. The alternative selectivity offered by π-π interactions provides the necessary resolving power to ensure a comprehensive and accurate purity assessment, which is paramount in a drug development context.
Therefore, for routine quality control and release testing of 5-(Benzyloxy)-6-bromo-1H-indazole, the method utilizing a Phenyl-Hexyl column with an acetonitrile/water gradient containing 0.1% formic acid is strongly recommended. This method is robust, reproducible, and provides superior separation for potential isomeric impurities, thereby ensuring the highest confidence in the quality of this critical synthetic intermediate.
References
- Labtech. A Complete Guide to Mobile Phase and Stationary Phase in HPLC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-JBKZNKVwjyV7YruXc9awMi4KxuVQ4tD04vIBOf3xQJC1tKHv1l6mX-HMiCEnJDcHh0sTaK5lzEDEwNlROGGUgwXLtxrXlTqO-8Bxg6l7GIBF660FQJTgEo8Yu-LcAAVV19CtJFZyupTvZEY2E-2gpdiR0qd5LFbV9U5OIWUg5WF7uRwxLXCEADIpWR8hTYMG-kjEFxHVXvlIEth6EJ23w4AQSQySFe_ESJP4StxRsLqTxNMfL_vHDIjsR34Oh-9DMAao2BqF3oeM79VxkFc=]
- ALWSCI. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKvVNo0_Wty2kiOgODnO0LW7M_vHdsb6xgHJrA2SIXbRktQdnR9Imq2OXTOAmt7KOhAojQ1tYc5IRmWYbvwVkBu_t8lRWEECJMCK3hNLA5plUGn1iuy40n1czsiK_K3pmAupB73TMKq21B0laWfCVkCOkYoCfQ4q_ghtg0S_ZO1T6QsHfEMBu9N6n0vzY99V83]
- Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUOy5Ysc7GbSP6OHpw3iF_I9DPWQ7tThunyFNA9pBcsufPP7-2XaAHQmfl0oH2qIX5Uc3e7C1yijBiSpFNorV8DumwW6eiwhyyImBjiuNHW09lF-ghKKyxLXejLRDH_QyUQQZUyQdRKQxL6eM6IoqFIbuAoOGTJ4_TEBN4O9Z_IGcOZpvUBQdFm_YWuBVdG7dQNpJL2Ye9CFW9Dg==]
- Burke, M. F., et al. Reversed-Phase HPLC Retention Behavior of Coal-Related Nitrogen Heterocyclic Compounds. Journal of Chromatographic Science, Oxford Academic. [URL: https://vertexaisearch.cloud.google.
- EvitaChem. 5-(Benzyloxy)-6-bromo-1H-indazole. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOmoWf2MW3tc4FRJLeQobkhfdzEqSUrAH8z6iKQdpDhJjWlyOGv6eli5RcPJR7-xtFSD0Z1ZYTondZaIGexOW2mtjsDFKGWR_up2xUT4DNpVUbzohEBaGjMga1h4OSnSYe8c8-w83u-w==]
- Ascentis. Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDKdWMH_ibc0xOd14o7KFtU3QKJl-0RyE2DGxJt25RI9tCySVQsUHh_xbadlEvIXzZLn4JsXh51rxyW1kxX8At1EMITI9UzBUlM7h5ftxpiOP9AeBAVwTW9z7_ghpbaY89d7rt-M7C77euTiDSuMo=]
- ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. [URL: https://www.researchgate.net/publication/305881476_The_retention_features_of_nitrogen-containing_heterocyclic_compounds_in_reversed-phase_and_hydrophilic_HPLC-MS_modes]
- Taylor & Francis Online. The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. [URL: https://www.tandfonline.com/doi/abs/10.1080/10826070701298922]
- Podolska, M., et al. HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFE8_5QY4ptgDQ4gqb4B98z6yLueIrnkptxknAaA2yfhZCHXHSeTFHbafAmxXoVCSX3wSqxLLyqht7JKMAdbNg9-eZvHI8E78wNveVoQOiXMZ2ol4Z109pL197hESd-ZNU4e4rc0GQLimo-3zaizkDRD04Wbja]
- Moravek. Exploring the Different Mobile Phases in HPLC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7-bcWK_PPOTkaS3rjHWAywqaHTEd-BOLv93dbH-mm8KvXHXZvEfkv4Jmn2mBH-78VYnDRP4SBZMhzIQi_hHAkoXHafKCJvw0xBRu4ZvNcDb1_c7ywGd8xjxKEl8HjjVt_ETgQwpmiU2Mo1K4sqcTj88aWoxJrdNYHmBm9dgj60XI=]
- BenchChem. Overcoming challenges in the purification of heterocyclic compounds. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2SVRYZ2KRTrZEdsDrLyU5SjTXLL5YgoWfqvJfgQuLnSq0cFjpRP1KrYYyWbCIfKNSRn09TCTbMHf7rMThF0PTsYOaS2qIMsARdAWnFfaiaKcuae3lcB3naMYq9ArsLFRHscrVBbt7Q_iv-vlrxXCVWhLudqe9ZEhDG4TIe_CwYyza1BF77lq513dMRj_Zr97wHYKKWy8FIxjy8xUtuWbD]
- MDPI. Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoles. [URL: https://www.mdpi.com/1420-3049/29/11/2471]
- Google Patents. CN119000907A - Detection method of indazole derivatives. [URL: https://patents.google.
- Google Patents. CN107805221A - Method for preparing 1H-indazole derivative. [URL: https://patents.google.
- BenchChem. Application Notes and Protocols for the Quality Control of 6-Bromo-1H-indazole. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcLiHre209Bu9h6t_4ajkJyCiuJY_mXSFse47lom52u_spqUQij6igDOaDOtMMVOWNOkM8wWKyym6FY2OThHDU5-p1HteLPc26mL7fc5suXjx3yKTLfzudxuN7QO0HFFQXrUHIRt3Fbyk0KKE6S__txM1HqeDhl0-7ye890vB4sYQwg8vXgGY8zncktNSUY48x_LG30IysIM30Y2ornwHj1kmk6WvPxqRn2Oo=]
- Bangladesh Journals Online. 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. [URL: https://www.banglajol.info/index.php/JSR/article/view/72947]
- ResearchGate. Identification and development of novel indazole derivatives as potent bacterial peptidoglycan synthesis inhibitors. [URL: https://www.researchgate.net/publication/348396556_Identification_and_development_of_novel_indazole_derivatives_as_potent_bacterial_peptidoglycan_synthesis_inhibitors]
- BenchChem. Technical Support Center: Optimizing 6-Bromo-Indazole Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3XC-FdaHZteIrnaYDWfY4Gua7aluCtGhtBO1IZRuO2ITNeQxXcN9rbyoR1jJAUcN_D5Rji0KvBHTInN8GmPLDTRXwddu3u89YRK1ZFdc9DVSRy9B3P3tJsjPSFCD0ZyPdAfZsBBWy69Qky3AhcYs4TfIJhAHtzX8mTpT7ZCtxS7I_r8n3M4J_JVmfHnoJIQ-aHw_mZAHyMGhirw==]
Sources
- 1. Buy 5-(Benzyloxy)-6-bromo-1H-indazole (EVT-8719467) [evitachem.com]
- 2. 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation | Journal of Scientific Research [banglajol.info]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 6. moravek.com [moravek.com]
- 7. labtech.tn [labtech.tn]
- 8. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. academic.oup.com [academic.oup.com]
Strategic Profiling of Indazole-Based Kinase Inhibitors: A Comparative Analysis of Selectivity and Potency
Executive Summary: The Indazole Privilege
In the crowded landscape of kinase inhibitor design, the indazole scaffold remains a "privileged structure." Its ability to mimic the adenine ring of ATP allows it to anchor effectively into the kinase hinge region via hydrogen bonding. However, the true utility of the indazole core lies in its vectors for substitution—specifically at the C3, C5, and C6 positions—which dictate selectivity between vastly different kinome branches, such as the Angiokinase family (VEGFR) and the Neurotrophic family (TRK).
This guide moves beyond generic descriptions. We will perform a comparative technical analysis of two distinct indazole classes—Axitinib (1H-indazole) and Entrectinib (3-aminoindazole)—and provide a validated, self-checking protocol for profiling novel analogs using luminescent ADP detection.
Comparative Analysis: Structural Determinants of Selectivity
The indazole scaffold is not a monolith.[1] Small changes in substitution patterns drastically shift the inhibition profile. Below, we compare two FDA-approved benchmarks to illustrate how the scaffold acts as a chassis for different biological targets.
Table 1: Kinase Inhibition Profile Comparison[2][3]
| Feature | Axitinib (Inlyta) | Entrectinib (Rozlytrek) |
| Core Scaffold | 1H-Indazole (C3-styryl substituted) | 3-Aminoindazole |
| Primary Targets | VEGFR1, 2, 3 | TRKA/B/C, ROS1, ALK |
| Potency (IC₅₀) | VEGFR2: 0.2 nM [1] | TRKA: 1.7 nM ; ROS1: 7.0 nM [2] |
| Binding Mode | Type I (ATP Competitive) . The indazole N1/N2 H-bonds with the hinge region (Glu917/Cys919 in VEGFR2). | Type I (ATP Competitive) . The 3-amino group provides crucial H-bond donor capability distinct from the styryl group of Axitinib. |
| Selectivity Driver | The C3-styryl extension reaches into the hydrophobic back pocket, optimizing fit for the vascular endothelial family. | The bulky benzyl-piperidine moiety attached to the carboxamide extends into the solvent front, tuning it for ALK/TRK pockets. |
| CNS Penetration | Low/Moderate (P-gp substrate) | High (Designed specifically to cross BBB for CNS metastases). |
Mechanism of Action & Signaling
Both compounds function as ATP-competitive inhibitors, but they arrest different downstream cascades. Axitinib primarily halts angiogenesis via the RAS/RAF/MEK/ERK pathway downstream of VEGFR, while Entrectinib shuts down cell survival signaling in neuronal/fusion-driven tumors via PI3K/AKT and MAPK .
Visualization: Target Signaling Pathways
The following diagram illustrates the divergence in signaling pathways targeted by these indazole analogs.
Figure 1: Signal transduction blockade by Indazole inhibitors at the RTK level, preventing downstream MAPK and PI3K activation.
Experimental Protocol: Robust Profiling with ADP-Glo™
As a Senior Scientist, I recommend the ADP-Glo™ Kinase Assay (Promega) for profiling indazole analogs. Unlike radiometric assays (
Why this choice? Indazoles are often highly potent (sub-nanomolar). ADP-Glo is sensitive enough to detect low conversion rates, allowing you to use low ATP concentrations (
Workflow Overview
The assay quantifies kinase activity by measuring the ADP produced during the reaction.[2][3][4][5] It is a two-step "depletion-detection" system.[3][6]
Detailed Protocol
Phase 1: The Kinase Reaction[2]
-
Compound Prep: Prepare 3x serial dilutions of your indazole analog in 1X Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA).
-
Critical: Ensure DMSO concentration is constant across the plate (typically < 1%).
-
-
Enzyme Addition: Add 2
L of Kinase (e.g., Recombinant VEGFR2, ~0.2 ng/ L) to a 384-well white low-volume plate. -
Inhibitor Incubation: Add 1
L of compound. Incubate for 10 minutes at RT.-
Why? This allows the inhibitor to reach equilibrium with the enzyme before competition with ATP begins.
-
-
Start Reaction: Add 2
L of ATP/Substrate mix (ATP concentration should be equal to of the kinase). -
Incubate: 60 minutes at RT.
Phase 2: ADP Detection
-
Stop & Deplete: Add 5
L of ADP-Glo™ Reagent . Incubate for 40 minutes. -
Detect: Add 10
L of Kinase Detection Reagent . Incubate for 30 minutes. -
Read: Measure Luminescence (RLU) on a plate reader (e.g., EnVision or GloMax).
Self-Validating the System (Quality Control)
Do not trust data unless the plate passes these internal checks:
-
Z' Factor: Must be > 0.5 (ideally > 0.7).
-
Signal-to-Background (S/B): The ratio of "No Inhibitor" (Max Activity) to "No Enzyme" (Background) should be > 10.
-
Reference Standard: Include a control curve of Axitinib (for VEGFR) or Staurosporine (pan-kinase). If the IC₅₀ shifts > 3-fold from historical data, invalidate the run.
Visualization: ADP-Glo Workflow
Figure 2: The sequential "Depletion-Detection" logic of the ADP-Glo assay ensures that the luminescent signal is proportional only to the ADP produced by the kinase.
Data Interpretation & Troubleshooting
Interpreting the IC₅₀ Curve
-
Steep Slope (Hill Slope > 1.5): Suspect compound aggregation or stoichiometric binding (irreversible inhibition). Indazoles are generally reversible, so a steep slope is a red flag for solubility issues.
-
Incomplete Inhibition (Bottom plateau > 0%): Indicates limited solubility or that the compound is hitting a "solubility wall" before fully inhibiting the enzyme.
Common Pitfalls
-
ATP Contamination: The assay relies on depleting ATP.[2] If your starting ATP is too high (> 1mM) or the depletion time is too short, the background will mask the signal.
-
Indazole Fluorescence: While rare, some extended conjugated indazoles are fluorescent. However, since ADP-Glo is luminescent, interference is minimal compared to FLINT or FRET assays.
References
-
Hu-Lowe, D.D., et al. (2008).[7][8][9][10] "Nonclinical antiangiogenesis and antitumor activities of axitinib (AG-013736), an oral, potent, and selective inhibitor of vascular endothelial growth factor receptor tyrosine kinases 1, 2, 3."[7][8][11][12] Clinical Cancer Research.
-
Menichincheri, M., et al. (2016).[13][14] "Discovery of Entrectinib: A New 3-Aminoindazole As a Potent Anaplastic Lymphoma Kinase (ALK), c-ros Oncogene 1 Kinase (ROS1), and Pan-Tropomyosin Receptor Kinases (Pan-TRKs) inhibitor."[13][15][16] Journal of Medicinal Chemistry.
-
Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols.
-
Ardini, E., et al. (2016).[13][14] "Entrectinib, a Pan-TRK, ROS1, and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indications."[13][14][17][18] Molecular Cancer Therapeutics.[14]
Sources
- 1. researchgate.net [researchgate.net]
- 2. promega.com [promega.com]
- 3. promega.com [promega.com]
- 4. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 5. ADP-Glo™ Kinase Assay [promega.com]
- 6. promega.com [promega.com]
- 7. Axitinib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Nonclinical antiangiogenesis and antitumor activities of axitinib (AG-013736), an oral, potent, and selective inhibitor of vascular endothelial growth factor receptor tyrosine kinases 1, 2, 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Axitinib alone or in combination with chemotherapeutic drugs exerts potent antitumor activity against human gastric cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Axitinib | VEGFR | Tocris Bioscience [tocris.com]
- 13. Discovery of Entrectinib: A New 3-Aminoindazole As a Potent Anaplastic Lymphoma Kinase (ALK), c-ros Oncogene 1 Kinase (ROS1), and Pan-Tropomyosin Receptor Kinases (Pan-TRKs) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. semanticscholar.org [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Correction to Discovery of Entrectinib: A New 3-Aminoindazole as a Potent Anaplastic Lymphoma Kinase (ALK), c-ros Oncogene 1 Kinase (ROS1), and Pan-Tropomyosin Receptor Kinases (Pan-TRKs) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Entrectinib: an orally available, selective tyrosine kinase inhibitor for the treatment of NTRK, ROS1, and ALK fusion-positive solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
A Comparative Benchmarking Guide to the Synthesis of 5-(Benzyloxy)-6-bromo-1H-indazole
In the landscape of medicinal chemistry, the indazole scaffold is a privileged motif, integral to a multitude of pharmacologically active agents.[1][2] The specific derivative, 5-(Benzyloxy)-6-bromo-1H-indazole, serves as a crucial building block for various therapeutic candidates, including kinase inhibitors. Its efficient and scalable synthesis is therefore a subject of considerable interest within the drug development community. This guide provides an in-depth comparison of a benchmark synthetic method against viable alternatives, offering experimental protocols and data to inform methodological choices in the laboratory.
Introduction to 5-(Benzyloxy)-6-bromo-1H-indazole
The unique substitution pattern of 5-(Benzyloxy)-6-bromo-1H-indazole, featuring a bulky benzyloxy protecting group and a bromine atom, presents both opportunities and challenges in its synthesis. The benzyloxy group is often incorporated to modulate solubility and provide a handle for further functionalization, while the bromine atom is a versatile anchor for cross-coupling reactions to introduce molecular diversity. The goal of any synthetic route to this intermediate is to achieve high yield, purity, and scalability, while minimizing hazardous reagents and complex purification steps.
Benchmark Synthesis: The Jacobson-Style Cyclization
A robust and well-established approach to the synthesis of 1H-indazoles is the Jacobson synthesis, which involves the diazotization of an N-acylated o-toluidine derivative followed by intramolecular cyclization.[1][3] This classical method remains a reliable choice for many substituted indazoles and serves as our benchmark for comparison. The proposed synthesis for 5-(Benzyloxy)-6-bromo-1H-indazole via this route starts from the readily available 4-bromo-5-(benzyloxy)-2-methylaniline.
Experimental Protocol: Benchmark Synthesis
Step 1: Acetylation of 4-bromo-5-(benzyloxy)-2-methylaniline
-
To a solution of 4-bromo-5-(benzyloxy)-2-methylaniline (1.0 equiv) in glacial acetic acid, add acetic anhydride (1.2 equiv).
-
Stir the mixture at room temperature for 2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water to precipitate the N-acetylated product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield N-(4-bromo-5-(benzyloxy)-2-methylphenyl)acetamide.
Causality: Acetylation of the aniline protects the amino group and provides the necessary acyl group for the subsequent cyclization. Acetic anhydride is a cost-effective and efficient acetylating agent.
Step 2: Nitrosation and Cyclization
-
Dissolve the N-(4-bromo-5-(benzyloxy)-2-methylphenyl)acetamide (1.0 equiv) in a suitable solvent such as chloroform or a mixture of acetic acid and acetic anhydride.[4]
-
Cool the solution in an ice bath and add a nitrosating agent, such as isoamyl nitrite (1.5 equiv) or a stream of nitrous gases generated from sodium nitrite and a strong acid.[3]
-
Maintain the temperature between 0-5°C during the addition.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (around 60-70°C) for several hours until the reaction is complete as monitored by TLC.[4]
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford 5-(Benzyloxy)-6-bromo-1H-indazole.
Causality: The nitrosation of the N-acetylated compound forms an N-nitroso intermediate. Upon heating, this intermediate undergoes an intramolecular cyclization, believed to proceed via an electrophilic attack of the diazonium-like group onto the aromatic ring, leading to the indazole product after deprotonation.[1]
Workflow of the Benchmark Synthesis
Caption: Workflow for the benchmark Jacobson-style synthesis.
Alternative Synthetic Routes
While the Jacobson-style synthesis is reliable, other methods may offer advantages in terms of starting material availability, reaction conditions, or overall efficiency. We will explore three plausible alternatives.
Alternative 1: Synthesis from a Substituted o-Nitrobenzylamine (Davis-Beirut Related)
The Davis-Beirut reaction and related cyclizations of o-nitrobenzylamines provide another entry to the indazole core.[1][5] This route would begin with a suitably substituted o-nitrobenzylamine.
Experimental Protocol: Alternative 1
Step 1: Synthesis of N-benzyl-4-bromo-5-(benzyloxy)-2-nitrobenzylamine
-
Start with 4-bromo-5-(benzyloxy)-2-nitrotoluene. Radical bromination of the methyl group would yield 1-(bromomethyl)-4-bromo-5-(benzyloxy)-2-nitrobenzene.
-
React the benzylic bromide with benzylamine to afford N-benzyl-4-bromo-5-(benzyloxy)-2-nitrobenzylamine.
Step 2: Reductive Cyclization
-
Dissolve the N-benzyl-4-bromo-5-(benzyloxy)-2-nitrobenzylamine (1.0 equiv) in a suitable solvent like ethanol.
-
Add a reducing agent, such as triethyl phosphite, and heat the mixture to reflux.[1] This is characteristic of a Cadogan-Sundberg type reaction.
-
Alternatively, a base-catalyzed cyclization can be employed. Dissolve the starting material in ethanol and add an aqueous solution of potassium hydroxide. Heat the mixture to 60°C for several hours.[1]
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield 1-benzyl-5-(benzyloxy)-6-bromo-1H-indazole. A subsequent debenzylation step would be required to obtain the target compound.
Causality: The reduction of the nitro group in the presence of the adjacent benzylic amine facilitates an intramolecular cyclization to form the indazole ring. The choice of reaction conditions can influence the final product, with some methods leading to 2H-indazoles.[1]
Workflow of Alternative Synthesis 1
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
5-(Benzyloxy)-6-bromo-1H-indazole proper disposal procedures
5-(Benzyloxy)-6-bromo-1H-indazole: Safe Handling & Disposal Protocol
Chemical Profile & Hazard Assessment
5-(Benzyloxy)-6-bromo-1H-indazole is a halogenated heterocyclic building block frequently used in medicinal chemistry for the synthesis of kinase inhibitors and other bioactive scaffolds. Its disposal requires specific attention due to the presence of the bromine atom and the stable indazole core, which classifies it as a halogenated organic waste .
Unlike simple organic solvents, this compound does not degrade easily under ambient conditions. Improper disposal (e.g., drain pouring) poses significant risks to aquatic ecosystems due to the persistence of halogenated aromatics.
Physicochemical Properties
| Property | Data | Relevance to Disposal |
| CAS Number | 1354593-33-1 | Unique identifier for waste manifesting. |
| Formula | C₁₄H₁₁BrN₂O | High carbon/nitrogen content; requires high-temp incineration. |
| Appearance | Off-white to pale yellow solid | Particulate hazard; dust control is critical. |
| Halogen Content | Bromine (Br) attached to C6 | CRITICAL: Must be segregated from non-halogenated waste streams to prevent scrubber corrosion in standard incinerators. |
| Reactivity | Stable; incompatible with strong oxidizers | Keep away from nitric acid/peroxides in waste storage. |
GHS Hazard Classification[1][2][3]
-
Warning: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Environmental: While specific aquatic toxicity data may be limited for this derivative, halogenated indazoles are treated as Aquatic Chronic 3 or 4 by default in waste management protocols due to their structural persistence.
Pre-Disposal Handling & Containment
Before moving the substance to a central waste area, the researcher must stabilize and package the material at the bench.
-
Personal Protective Equipment (PPE):
-
Gloves: Nitrile (0.11 mm minimum) is sufficient for solid handling. If in solution with penetrating solvents (e.g., DCM, DMF), use double-gloving or Silver Shield® laminates.
-
Respiratory: Use a fume hood.[2] If weighing large quantities (>10g) outside a hood, an N95/P2 particulate respirator is required to prevent inhalation of brominated dust.
-
-
Container Selection:
-
Solids: High-density polyethylene (HDPE) wide-mouth jars. Glass is acceptable but poses a breakage risk during transport.
-
Solutions: Amber glass or HDPE bottles. Do not use metal containers (e.g., steel cans) for liquid waste containing this compound, as free bromide ions or degradation products can corrode metal over time.
-
Disposal Decision Matrix (Workflow)
The disposal route depends entirely on the physical state of the waste. Follow this logic flow to ensure compliance.
Figure 1: Decision tree for segregating brominated indazole waste streams. Note that even non-halogenated solvents become "halogenated waste" once this compound is dissolved in them.
Regulatory Compliance & Waste Coding
Proper labeling is the primary defense against regulatory fines and treatment facility accidents.
United States (RCRA)
This compound is not explicitly P- or U-listed. However, it must be characterized by the generator.
-
Solid Waste: Generally classified as Non-RCRA Regulated Hazardous Waste (unless it exhibits toxicity via TCLP, which is rare for this class).
-
Best Practice: Manage as State-Regulated Hazardous Waste (e.g., California's "Toxic" designation).
-
-
Liquid Waste:
-
If dissolved in Acetone/Methanol: D001 (Ignitable).
-
If dissolved in DCM: F002 (Spent Halogenated Solvent).
-
Crucial Note: You must list "5-(Benzyloxy)-6-bromo-1H-indazole" as a constituent on the waste tag. Do not simply write "Organic Waste."
-
European Union (EWC Codes)
-
Pure Substance: 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).
-
In Solution: 07 01 03 * (organic halogenated solvents, washing liquids and mother liquors).
Emergency Procedures: Spills & Exposure
Do not attempt to neutralize this compound with bleach. Adding bleach (hypochlorite) to brominated aromatics can generate toxic bromamines or volatile brominated oxidants.
Spill Cleanup Protocol:
-
Isolate: Evacuate the immediate area (3-meter radius) if dust is airborne.
-
PPE: Don nitrile gloves, lab coat, and safety goggles.[2] Wear an N95 mask if solid powder is loose.
-
Containment:
-
Solid Spill: Cover with wet paper towels to prevent dust generation. Scoop into a wide-mouth jar. Wipe surface with soap and water (indazoles are lipophilic; water alone will not clean effectively).
-
Liquid Spill: Absorb with vermiculite or spill pads. Do not use sawdust (combustible).[3]
-
-
Disposal: Place all cleanup materials into the Solid Hazardous Waste container. Label as "Debris contaminated with 5-(Benzyloxy)-6-bromo-1H-indazole."
References
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 53394626 (Parent Indazole Structure). Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023).[4] Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2024). Guidance on the classification and labelling of waste.[3][2][5][6][7] Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
